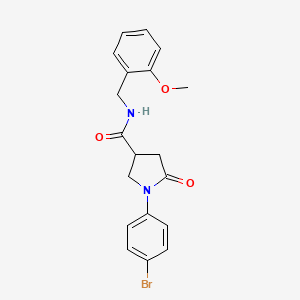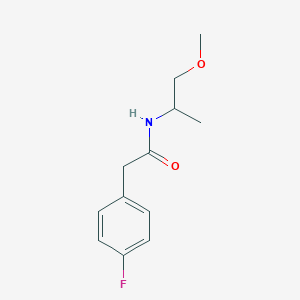![molecular formula C23H24N2O3S2 B3980363 N~2~-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide](/img/structure/B3980363.png)
N~2~-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide
Overview
Description
N~2~-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide is a complex organic compound with a molecular formula of C24H26N2O4S2 This compound is characterized by the presence of a methylsulfonyl group, a phenyl group, and a phenylsulfanyl group attached to an alaninamide backbone
Preparation Methods
The synthesis of N2-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N~2~-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s sulfonyl and sulfanyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N~2~-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide can be compared with other similar compounds, such as:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide: This compound has a methoxy group instead of a phenyl group, which may alter its chemical reactivity and biological activity.
2-(4-methylsulfonylphenyl) indole derivatives: These compounds have a different core structure but share the methylsulfonylphenyl group, which contributes to their anti-inflammatory and antimicrobial activities.
The uniqueness of N2-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-18(25(30(2,27)28)21-9-5-3-6-10-21)23(26)24-20-15-13-19(14-16-20)17-29-22-11-7-4-8-12-22/h3-16,18H,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBBXCOWJXDVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


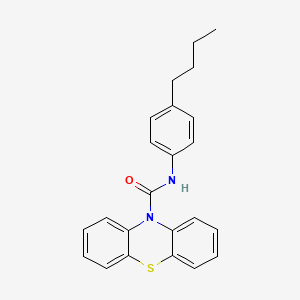
![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980289.png)
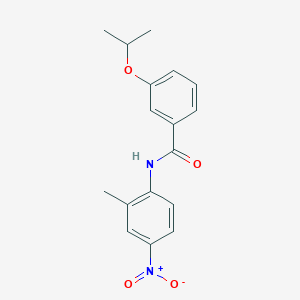
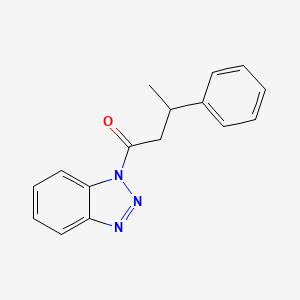

![[4-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B3980324.png)
![N'-(3-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3980343.png)
![4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide](/img/structure/B3980359.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide](/img/structure/B3980360.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B3980376.png)
![5-CHLORO-2-NITRO-N-[(OXOLAN-2-YL)METHYL]ANILINE](/img/structure/B3980384.png)
